3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
3-Methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a phenyl group, a methyl group, and a pyridin-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriately substituted thiophenes with hydrazines to form the thieno[2,3-c]pyrazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide may be employed in the study of enzyme inhibitors or receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings. Its unique chemical properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which 3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: This compound shares a similar core structure but differs in the presence of an amino group.
3-Methyl-2-phenylpyridine: This compound has a pyridine ring instead of the thieno[2,3-c]pyrazole core.
Uniqueness: 3-Methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-methyl-1-phenyl-N-pyridin-3-ylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-12-15-10-16(17(23)20-13-6-5-9-19-11-13)24-18(15)22(21-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKVPKTZGJLVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CN=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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